2-(BENZYLSULFANYL)-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE
Overview
Description
2-(BENZYLSULFANYL)-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, the quinazolinone core can be synthesized through cyclization reactions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrazolyl Propyl Chain: The final step involves the attachment of the pyrazolyl propyl chain through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.
Reduction: Reduction reactions could target the quinazolinone core or the pyrazolyl group.
Substitution: Various substitution reactions can occur, especially at the chloro and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including as a potential drug candidate.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-4(3H)-quinazolinone: Lacks the pyrazolyl propyl chain.
3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone: Lacks the benzylthio group.
4-chloro-3-methyl-1H-pyrazole: A simpler structure with only the pyrazole ring.
Uniqueness
2-(BENZYLSULFANYL)-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE is unique due to the combination of the quinazolinone core, benzylthio group, and pyrazolyl propyl chain. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c1-16-19(23)14-26(25-16)12-7-13-27-21(28)18-10-5-6-11-20(18)24-22(27)29-15-17-8-3-2-4-9-17/h2-6,8-11,14H,7,12-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGNIVWKEZTREW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.